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Foundational

An In-depth Technical Guide to Benzo[c]phenanthren-5-ylboronic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction: A Key Building Block in Polycyclic Aromatic Hydrocarbon Chemistry Benzo[c]phenanthren-5-ylboronic acid is a specialized organoboron compound t...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Building Block in Polycyclic Aromatic Hydrocarbon Chemistry

Benzo[c]phenanthren-5-ylboronic acid is a specialized organoboron compound that features a boronic acid functional group attached to the C5 position of the benzo[c]phenanthrene skeleton. This polycyclic aromatic hydrocarbon (PAH) framework is of significant interest in medicinal chemistry and materials science due to its unique structural and electronic properties. The presence of the boronic acid moiety makes this compound a versatile building block, primarily for the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. Its utility lies in the ability to introduce the sterically demanding and electronically distinct benzo[c]phenanthrene unit into a wide array of molecular architectures, enabling the synthesis of novel drug candidates and advanced organic materials.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of Benzo[c]phenanthren-5-ylboronic acid is essential for its effective handling, storage, and application in synthetic chemistry.

PropertyValueSource
CAS Number 1155912-13-2
Molecular Formula C₁₈H₁₃BO₂
Molecular Weight 272.11 g/mol
Appearance Off-white to light yellow solid (presumed)General knowledge of arylboronic acids
Melting Point Not explicitly reported. Expected to be a high-melting solid, typical for large PAHs.Inferred from related compounds
Solubility Expected to be soluble in organic solvents like dioxane, toluene, and DMF. Limited solubility in water is anticipated.
Stability Arylboronic acids are generally stable to air and moisture but can undergo protodeboronation under certain conditions (e.g., strong acid or base, high temperatures). Storage in a cool, dry place is recommended.General knowledge of arylboronic acids

Synthesis of Benzo[c]phenanthren-5-ylboronic Acid

The synthesis of Benzo[c]phenanthren-5-ylboronic acid typically proceeds through a borylation reaction of a suitable benzo[c]phenanthrene precursor. A common and effective method is the Miyaura borylation, which involves the palladium-catalyzed cross-coupling of a halo-benzo[c]phenanthrene with a diboron reagent.

Proposed Synthetic Pathway: Miyaura Borylation

The most logical precursor for the synthesis is 5-bromobenzo[c]phenanthrene. The reaction proceeds via a catalytic cycle involving a palladium(0) species.

G cluster_0 Miyaura Borylation for Benzo[c]phenanthren-5-ylboronic Acid A 5-Bromobenzo[c]phenanthrene I Reaction Mixture A->I B Bis(pinacolato)diboron (B₂pin₂) B->I C Pd(0) Catalyst C->I D Base (e.g., KOAc) D->I E Solvent (e.g., Dioxane) E->I F Benzo[c]phenanthren-5-ylboronic acid pinacol ester G Hydrolysis (e.g., aq. acid) F->G H Benzo[c]phenanthren-5-ylboronic acid G->H I->F Pd-catalyzed cross-coupling

Caption: Proposed synthesis of Benzo[c]phenanthren-5-ylboronic acid via Miyaura borylation.

Experimental Protocol: A Representative Miyaura Borylation

The following is a generalized protocol based on standard Miyaura borylation procedures. Optimization of specific parameters may be required.

  • Reactant Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 5-bromobenzo[c]phenanthrene (1.0 equiv), bis(pinacolato)diboron (1.1-1.5 equiv), a palladium catalyst such as Pd(dppf)Cl₂ (2-5 mol%), and a base, typically potassium acetate (KOAc, 2-3 equiv).

  • Solvent Addition: Add a dry, degassed solvent such as 1,4-dioxane or toluene via syringe.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification of Pinacol Ester: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude pinacol ester can be purified by column chromatography on silica gel.

  • Hydrolysis to Boronic Acid: Dissolve the purified pinacol ester in a suitable solvent system (e.g., a mixture of acetone and water). Add an acid, such as hydrochloric acid, and stir the mixture at room temperature until the hydrolysis is complete (as monitored by TLC).

  • Isolation of Boronic Acid: Remove the organic solvent under reduced pressure. The precipitated solid can be collected by filtration, washed with cold water, and dried under vacuum to yield Benzo[c]phenanthren-5-ylboronic acid.

Chemical Reactivity and Applications

The primary utility of Benzo[c]phenanthren-5-ylboronic acid lies in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction enables the formation of a new carbon-carbon bond between the C5 position of the benzo[c]phenanthrene core and a variety of electrophilic partners.

The Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling is a powerful and widely used method for the synthesis of biaryls, vinylarenes, and other conjugated systems. In this reaction, Benzo[c]phenanthren-5-ylboronic acid is coupled with an organohalide or triflate in the presence of a palladium catalyst and a base.

G cluster_0 Suzuki-Miyaura Coupling Catalytic Cycle A Pd(0)Ln B Oxidative Addition C Ar-Pd(II)-X Ln B->C D Transmetalation E Ar-Pd(II)-Ar' Ln D->E F Reductive Elimination F->A G Ar-Ar' F->G ArX Organohalide (Ar-X) ArX->B BoronicAcid Benzo[c]phenanthren-5-ylboronic acid (Ar'-B(OH)₂) BoronicAcid->D Base Base Base->D

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A Practical Example: Synthesis of a Phenyl-Substituted Benzo[c]phenanthrene Derivative

A documented application of Benzo[c]phenanthren-5-ylboronic acid is in the synthesis of 1-phenyl-2-(5-benzo[c]phenanthren-4-ylphenyl)benzimidazole.

Reaction Scheme:

(Image of the reaction scheme showing Benzo[c]phenanthren-5-ylboronic acid reacting with 1-phenyl-2-(4-bromophenyl)benzimidazole to yield the coupled product)

Experimental Protocol:

  • Reaction Setup: To a suspension of 1-phenyl-2-(4-bromophenyl)benzimidazole (50 mmol), Benzo[c]phenanthren-5-ylboronic acid (55 mmol), and tripotassium phosphate (120 mmol) in a mixture of toluene (300 ml), dioxane (100 ml), and water (400 ml), add tri-o-tolylphosphine (3 mmol) and palladium(II) acetate (0.5 mmol) with vigorous stirring.

  • Reaction Conditions: Heat the mixture under reflux for 16 hours.

  • Isolation and Purification: After cooling, filter the precipitated solid. Wash the solid sequentially with toluene, a 1:1 (v:v) ethanol:water mixture, and finally with ethanol. Recrystallize the product from DMF to obtain 1-phenyl-2-(5-benzo[c]phenanthren-4-ylphenyl)benzimidazole.

This example highlights the utility of Benzo[c]phenanthren-5-ylboronic acid in constructing complex molecular architectures containing the benzo[c]phenanthrene motif, which are of interest in materials science for applications such as organic light-emitting diodes (OLEDs).

Spectroscopic Characterization

While specific, publicly available spectra for Benzo[c]phenanthren-5-ylboronic acid are not readily found in the literature, the expected NMR spectroscopic features can be predicted based on its structure and data from related compounds.

  • ¹H NMR: The spectrum is expected to show a complex series of signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the benzo[c]phenanthrene core will exhibit characteristic splitting patterns due to coupling with neighboring protons. The two protons of the B(OH)₂ group will likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

  • ¹³C NMR: The spectrum will display numerous signals in the aromatic region (typically δ 120-150 ppm). The carbon atom attached to the boron (C5) will have a characteristic chemical shift, which can be influenced by the electronic nature of the boronic acid group.

  • ¹¹B NMR: This technique is particularly useful for characterizing organoboron compounds. A single resonance is expected for the boron atom, with a chemical shift that can provide information about its coordination state (trigonal planar vs. tetrahedral).

Commercial suppliers, such as Ambeed, indicate the availability of comprehensive analytical data (NMR, HPLC, LC-MS) for this compound, which can be requested for detailed characterization.

Safety, Handling, and Storage

As with all laboratory chemicals, Benzo[c]phenanthren-5-ylboronic acid should be handled with appropriate safety precautions.

  • Safety: Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Handling: Use standard laboratory techniques for handling solid reagents.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. As arylboronic acids can be sensitive to prolonged exposure to heat and moisture, storage under an inert atmosphere is recommended for long-term stability.

Conclusion

Benzo[c]phenanthren-5-ylboronic acid is a valuable and specialized reagent in organic synthesis. Its key role as a precursor to complex polycyclic aromatic systems via the Suzuki-Miyaura coupling makes it an important tool for researchers in drug discovery and materials science. A thorough understanding of its physicochemical properties, synthetic routes, and reactivity is crucial for its successful application in the laboratory. While detailed experimental data for some of its properties are not widely published, the general principles of boronic acid chemistry provide a strong foundation for its use in the synthesis of novel and functional molecules.

References

  • Recent advances in the synthesis of multiple helicenes. Organic & Biomolecular Chemistry.
  • Benzo[c]phenanthren-5-ylboronic acid (CAS 1155912-13-2). BoronPharm.
  • 1155912-13-2 | Benzo[c]phenanthren-5-ylboronic acid. Ambeed.
  • Physicochemical and Electronic Properties of Cationic[1]Helicenes: from Chemical and Electrochemical Stabilities to Far-Red (Polarized) Luminescence. Chemistry – A European Journal.

  • 5-Bromobenzo[c]phenanthrene | 89523-51-3. Benchchem.
  • Benzo[g]chrysen-6-ylboronic acid.
  • 1H-Imidazole-4,5-diol, 4,5-dihydro-4,5-dimethyl-2-(3... - CAS号查询.
  • 98-80-6|Phenylboronic acid|BLD Pharm.
  • A novel and efficient synthesis of phenanthrene derivatives via palladium/norbornadiene-catalyzed domino one-pot reaction. Beilstein Journal of Organic Chemistry.
  • B ← N Lewis pair fusion of[1]helicene: one way to integrate circularly polarized luminescence with two-photon absorption. Nature Communications.

  • Continuous flow photocyclization of stilbenes – scalable synthesis of functionalized phenanthrenes and helicenes. Beilstein Journal of Organic Chemistry.
  • Boron‐Doped Polycyclic Aromatic Hydrocarbons: Synthesis and Functional Properties.
  • Miyaura borylation of 5c for the synthesis of ester 4c.
  • Boron-containing helicenes as new generation of chiral materials: opportunities and challenges of leaving the fl
  • Synthesis, Characterization, and Chiroptical Properties of[1]Helicene-Containing Nanographenes from the Modification of Axially Chiral Arenes. The Journal of Organic Chemistry.

  • Structural and Spectroscopic Properties of an Aliphatic Boronic Acid Studied by Combination of Experimental and Theoretical Methods. The Journal of Physical Chemistry A.
  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry.
  • Miyaura Boryl
  • Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry. Beilstein Journal of Organic Chemistry.
  • Miyaura Borylation Reaction. Organic Chemistry Portal.
  • 5-fluorobenzo[c]phenanthrene.
  • Novel 5,8-diazabenzo[c]phenanthrenes: Synthesis and mutagenicity. Journal of Pharmacy and Pharmacology.
  • Spectroscopic properties of polycyclic aromatic hydrocarbons (PAHs)
  • Synthesis of phenanthrene derivatives through the net [5+5]-cycloaddition of prenylated carbene complexes with 2-alkynylbenzaldehyde derivatives. Beilstein Journal of Organic Chemistry.
  • Fully fused boron-doped polycyclic aromatic hydrocarbons: their synthesis, structure–property relationships, and self-assembly behavior in aqueous media. Chemical Science.
  • Name B. BoronPharm.
  • 台州南峰药物研究所公司信息. ChemicalBook.

Sources

Exploratory

Preliminary Investigation of Benzo[c]phenanthren-5-ylboronic Acid in PAH Synthesis

Abstract The synthesis and functionalization of non-planar polycyclic aromatic hydrocarbons (PAHs) represent a critical frontier in both optoelectronic materials science and molecular toxicology. Benzo[c]phenanthrene, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract The synthesis and functionalization of non-planar polycyclic aromatic hydrocarbons (PAHs) represent a critical frontier in both optoelectronic materials science and molecular toxicology. Benzo[c]phenanthrene, a tetrahelicene-like PAH, exhibits unique steric hindrance at its "fjord" (or bay) region, resulting in a twisted, non-planar molecular geometry[1]. This whitepaper provides an in-depth technical investigation into Benzo[c]phenanthren-5-ylboronic acid (CAS: 1155912-13-2) , a highly versatile organoboron building block used to construct complex PAH architectures via palladium-catalyzed Suzuki-Miyaura cross-coupling[2][3].

Structural Rationale and Chemical Reactivity

Benzo[c]phenanthren-5-ylboronic acid serves as a highly specific synthon for introducing the benzo[c]phenanthrene moiety into larger molecular frameworks. The selection of the 5-position for boronic acid functionalization is highly deliberate.

The Steric Dynamics of the Fjord Region

Benzo[c]phenanthrene consists of four ortho-fused benzene rings. Unlike planar PAHs such as chrysene or pyrene, the spatial clash between the protons at the C1 and C12 positions forces the molecule out of planarity, inducing a helical twist[1]. Functionalizing the 5-position places the reactive boronic acid adjacent to this sterically crowded fjord region. This specific placement allows chemists to build extended π -conjugated systems that maintain the intrinsic helicity of the core[4]. In optoelectronics, this non-planarity is highly advantageous as it suppresses intermolecular π−π stacking, thereby mitigating aggregation-caused quenching (ACQ) in solid-state organic light-emitting diodes (OLEDs)[4][5].

Photophysical Implications

Derivatives synthesized from Benzo[c]phenanthren-5-ylboronic acid exhibit unusual and highly desirable optical properties. While their absorption spectra are typically confined to the UV region ( λmax​ = 281–285 nm), their fluorescence occurs deep in the visible blue region (410–422 nm). This massive Stokes shift (up to 1.39 eV or ~11,256 cm⁻¹) makes them premier candidates for high-efficiency blue OLED dopants and hole-transport materials[5].

Mechanistic Workflow: Suzuki-Miyaura Cross-Coupling

The primary utility of Benzo[c]phenanthren-5-ylboronic acid lies in its participation in Suzuki-Miyaura cross-coupling reactions with aryl halides[2][4]. Due to the steric bulk of the benzo[c]phenanthrene system, standard catalytic conditions often result in sluggish transmetalation and competitive protodeboronation. Therefore, specialized catalytic systems are required.

SuzukiCycle Pd0 Pd(0) Active Catalyst [Pd(OAc)2 + P(o-tolyl)3] OxAdd Oxidative Addition (Aryl Halide Insertion) Pd0->OxAdd Ar-Br TransMet Transmetalation (Boronic Acid + K3PO4) OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination (Product Release) TransMet->RedElim Diaryl-Pd(II) Complex RedElim->Pd0 Catalyst Regeneration Product Functionalized PAH (OLED Material) RedElim->Product Cross-Coupled PAH

Catalytic cycle of sterically hindered PAH synthesis via Suzuki-Miyaura coupling.

Causality in Reagent Selection
  • Catalyst Precursor (Pd(OAc)₂): Chosen for its solubility and ease of reduction to the active Pd(0) species in situ[2].

  • Ligand (Tri-o-tolylphosphine): The steric bulk of the o-tolyl groups forces a wider bite angle, which dramatically accelerates the rate-limiting reductive elimination step, crucial for expelling the bulky biaryl PAH product[2][3].

  • Base (K₃PO₄): A highly water-soluble, moderately strong base. It is required to quaternize the boron atom, forming a reactive boronate complex that facilitates transmetalation[2].

  • Solvent System (Toluene / 1,4-Dioxane / Water): A biphasic system is mandatory. Toluene solubilizes the lipophilic PAH substrates; water dissolves the inorganic base; and 1,4-dioxane acts as a phase-transfer compatibilizer, maximizing the interfacial surface area for the transmetalation step[2][3].

Standardized Experimental Protocol

The following protocol outlines a self-validating system for the synthesis of complex benzo[c]phenanthrene derivatives (e.g., 1-phenyl-2-(5-benzo[c]phenanthren-4-ylphenyl)benzimidazole) using Benzo[c]phenanthren-5-ylboronic acid[2][3].

Step-by-Step Methodology:

  • Preparation & Degassing: In a rigorously dried Schlenk flask, combine 1-phenyl-2-(4-bromophenyl)benzimidazole (50 mmol), Benzo[c]phenanthren-5-ylboronic acid (55 mmol, 1.1 eq), and K₃PO₄ (120 mmol, 2.4 eq)[2]. Add a solvent mixture of Toluene (300 mL), 1,4-Dioxane (100 mL), and Deionized Water (400 mL). Degas the biphasic mixture by sparging with ultra-pure Argon for 30 minutes to prevent oxidative degradation of the phosphine ligand.

  • Catalyst Activation: Under a positive Argon flow, add tri-o-tolylphosphine (3 mmol, 6 mol%) followed by Pd(OAc)₂ (0.5 mmol, 1 mol%)[2]. Causality: Adding the ligand before the palladium precursor ensures immediate complexation, preventing the precipitation of inactive palladium black.

  • Reflux & Coupling: Heat the vigorously stirred suspension to reflux (approx. 95–100 °C) for 16 hours[2]. Monitor the reaction via TLC or LC-MS until the aryl bromide is fully consumed.

  • Workup & Isolation: Cool the reaction to room temperature. The product typically precipitates from the biphasic mixture. Filter the solid via vacuum filtration[2].

  • Purification Cascade:

    • Wash the filter cake with Toluene (3 × 50 mL) to remove unreacted lipophilic impurities.

    • Wash with Ethanol:Water (1:1 v/v, 3 × 50 mL) to dissolve and remove residual inorganic salts (K₃PO₄, borates)[2].

    • Wash with pure Ethanol (3 × 100 mL) to remove protodeboronated byproducts.

  • Final Recrystallization: Recrystallize the crude solid three times from boiling N,N-Dimethylformamide (DMF) (approx. 7 mL/g) to achieve >99.9% HPLC purity[2].

Quantitative Data Summary
ParameterCondition / ResultMechanistic Purpose
Boronic Acid Equivalents 1.1 eqCompensates for minor protodeboronation at high temperatures.
Catalyst Loading 1 mol% Pd(OAc)₂ / 6 mol% LigandExcess ligand ensures stability of the active Pd(0) species.
Reaction Temperature Reflux (~100 °C)Overcomes the high activation energy of sterically hindered transmetalation.
Typical Yield 65% – 70%High yield for a tetra-ortho-substituted biaryl coupling[2].
Target Purity >99.9% (HPLC)Essential for preventing charge-trapping in OLED device applications[2].

Toxicological and Drug Development Applications

Beyond materials science, Benzo[c]phenanthren-5-ylboronic acid and its derivatives are critical in molecular toxicology and cancer research. PAHs are known environmental pollutants, and their metabolic activation in vivo leads to carcinogenesis.

Benzo[c]phenanthrene derivatives are utilized to synthesize fjord-region diol epoxides [6][7][8]. These compounds are synthesized to study DNA intercalation and the mechanism of mutagenesis at the molecular level.

ToxPathway PAH Benzo[c]phenanthrene Derivative CYP CYP450 Oxidation (Epoxidation) PAH->CYP EH Epoxide Hydrolase (Hydrolysis) CYP->EH DiolEpox Fjord-Region Diol Epoxide EH->DiolEpox DNA DNA Adduct Formation DiolEpox->DNA Covalent Binding & Intercalation

Metabolic activation pathway of Benzo[c]phenanthrene derivatives leading to DNA adducts.

The unique steric topology of the fjord region prevents the diol epoxide from being easily detoxified by cellular enzymes, leading to potent DNA adduct formation[6]. Boronic acid cross-coupling strategies allow researchers to synthesize site-specifically modified oligonucleotides to map these carcinogenic interactions[6][8].

Conclusion

Benzo[c]phenanthren-5-ylboronic acid is a highly specialized, dual-purpose organoboron reagent. By leveraging optimized, sterically-accommodating Suzuki-Miyaura coupling conditions, researchers can effectively bypass the inherent steric hindrance of the tetrahelicene core. This enables the high-yield synthesis of ultra-pure PAH derivatives that push the boundaries of both modern optoelectronic efficiency and our mechanistic understanding of chemical carcinogenesis.

References

  • Synthesis and Photophysical Properties of Benzo[c]phenanthrene Derivatives Source: Bentham Direct / IngentaConnect URL:[Link]

  • Organic electroluminescence devices containing substituted benzo[C]phenanthrenes (US9006503B2)
  • A New and Concise Synthesis of 3-Hydroxybenzo[c]phenanthrene and 12-Hydroxybenzo[g]chrysene, Useful Intermediates for the Synthesis of Fjord-Region Diol Epoxides Source: The Journal of Organic Chemistry (ACS Publications) / PubMed URL:[Link]

  • Benzo(c)phenanthrene - Chemical Reactivity and Molecular Geometry Source: Grokipedia URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Benzo[c]phenanthren-5-ylboronic Acid with Aryl Halides

Executive Summary & Chemical Context Benzo[c]phenanthrene (often referred to as tetrahelicene) and its derivatives are non-planar polycyclic aromatic hydrocarbons (PAHs) characterized by their unique steric hindrance and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

Benzo[c]phenanthrene (often referred to as tetrahelicene) and its derivatives are non-planar polycyclic aromatic hydrocarbons (PAHs) characterized by their unique steric hindrance and helical chirality[1],[2]. The functionalization of these molecules at the 5-position is a critical step in the synthesis of advanced materials, particularly for[3] and complex carcinogenic fjord-region PAH metabolites[4].

Benzo[c]phenanthren-5-ylboronic acid (CAS: 1155912-13-2) serves as the premier building block for these transformations[5],[6]. However, the pronounced steric bulk surrounding the boronic acid moiety significantly impedes the transmetalation step of the Suzuki-Miyaura catalytic cycle. This application note provides field-proven, self-validating protocols to overcome these kinetic barriers, ensuring high-yielding carbon-carbon bond formation.

Mechanistic Causality & Reaction Design

Successful cross-coupling of sterically encumbered boronic acids requires precise tuning of the catalyst, ligand, and base to prevent reaction stalling and side-product formation.

  • Ligand Selection (The Steric Push): We utilize tri-o-tolylphosphine (P(o-tol)3) in thermal protocols. With a large Tolman cone angle of 194°, P(o-tol)3 forces the aryl and benzo[c]phenanthrenyl groups into close proximity on the palladium(II) center. This steric crowding drastically lowers the activation energy for the final reductive elimination step, preventing the formation of stable, unreactive Pd(II) dead-end complexes[6].

  • Base and Solvent Synergy: The bulky boronic acid requires a strong base (e.g., K3PO4 or CsF) to form the highly nucleophilic boronate ate-complex necessary for transmetalation[6],[7]. To prevent base-catalyzed protodeboronation, a biphasic solvent system (Toluene/1,4-Dioxane/Water) is employed thermally, partitioning the boronic acid in the organic layer while the ate-complex forms at the interface[6]. Alternatively, anhydrous CsF in dimethoxyethane (DME) can be used to drive the reaction via the fluorophilic nature of boron[7].

Experimental Workflows

Protocol A: Conventional Thermal Biphasic Coupling (Scale-Up & OLED Materials)

Adapted from [6].

Target Application: Gram-scale synthesis of luminescent materials (e.g., 1-phenyl-2-(5-benzo[c]phenanthren-4-ylphenyl)benzimidazole).

Materials & Reagents:

  • Aryl Halide (e.g., 1-phenyl-2-(4-bromophenyl)benzimidazole): 50.0 mmol

  • Benzo[c]phenanthren-5-ylboronic acid: 55.0 mmol (1.1 equiv)

  • Palladium(II) acetate (Pd(OAc)2): 0.5 mmol (1 mol%)

  • Tri-o-tolylphosphine (P(o-tol)3): 3.0 mmol (6 mol%)

  • Tripotassium phosphate (K3PO4): 120.0 mmol (2.4 equiv)

  • Solvents: Toluene (300 mL), 1,4-Dioxane (100 mL), Deionized Water (400 mL)

Step-by-Step Procedure:

  • Preparation: In a 1 L three-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer, suspend the aryl halide, benzo[c]phenanthren-5-ylboronic acid, and K3PO4 in the Toluene/Dioxane/Water biphasic mixture.

  • Degassing: Sparge the vigorously stirred suspension with ultra-pure Argon or Nitrogen for 30 minutes to remove dissolved oxygen, which causes homocoupling and catalyst deactivation.

  • Catalyst Activation: Add P(o-tol)3 followed by Pd(OAc)2 under a positive stream of inert gas. The in situ reduction of Pd(II) to the active Pd(0) species occurs rapidly.

  • Reaction: Heat the mixture to a gentle reflux (internal temperature ~100-105 °C) for 16 hours[6].

  • In-Process Control (IPC) & Validation: Withdraw a 50 µL aliquot of the organic layer. Dilute with 1 mL acetonitrile and analyze via HPLC (C18 column, 254 nm). The system validates completion when the aryl halide peak area is < 1%.

  • Workup: Cool to room temperature. Filter the precipitated solid via vacuum suction. Wash the filter cake sequentially with Toluene (3 × 50 mL), Ethanol/Water (1:1 v/v, 3 × 50 mL), and absolute Ethanol (3 × 100 mL).

  • Purification: Recrystallize the crude product from N,N-dimethylformamide (DMF) to achieve >99.9% HPLC purity[6].

Protocol B: Microwave-Assisted Coupling (Rapid Library Generation)

Adapted from [4].

Target Application: Rapid synthesis of PAH derivatives and metabolites where prolonged heating leads to degradation.

Materials & Reagents:

  • Aryl Halide: 0.5 mmol

  • Benzo[c]phenanthren-5-ylboronic acid: 0.55 mmol (1.1 equiv)

  • Catalyst: Pd(PPh3)4 (0.02 mmol, 4 mol%) or Polyurea-microencapsulated Pd (Pd EnCat 30, 10 mol%)

  • Base: Cesium Fluoride (CsF) (1.25 mmol, 2.5 equiv)

  • Solvent: Ethylene glycol dimethyl ether (DME) (5 mL)

Step-by-Step Procedure:

  • Assembly: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, dissolve the aryl halide and boronic acid in DME.

  • Catalyst/Base Addition: Add Pd(PPh3)4 and anhydrous CsF. Seal the vial with a Teflon-lined crimp cap.

  • Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate at 120 °C and 250 W for 20 to 60 minutes[4].

  • IPC & Validation: Analyze a crude aliquot via LC-MS to confirm the disappearance of the starting material mass and the presence of the cross-coupled product [M+H]+.

  • Workup: Cool to ambient temperature. Filter the mixture through a short pad of Celite to remove the catalyst and inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Quantitative Data & Optimization

The following table summarizes the causal relationship between reaction parameters and coupling efficiency for the benzo[c]phenanthren-5-yl system.

ParameterProtocol A (Thermal Biphasic)Protocol B (Microwave-Assisted)
Catalyst System Pd(OAc)2 / P(o-tol)3Pd(PPh3)4 or Pd EnCat 30
Base K3PO4 (Aqueous)CsF (Anhydrous)
Solvent Toluene / 1,4-Dioxane / H2ODME
Temperature 100-110 °C (Reflux)120 °C (Microwave)
Reaction Time 16 hours20 - 60 minutes
Typical Yield 65 - 75%85 - 95%
Primary Application Large-scale OLED precursor synthesisRapid PAH library generation

Mechanistic Pathway Visualization

The diagram below illustrates the catalytic logic of the Suzuki-Miyaura coupling, highlighting the critical transmetalation bottleneck overcome by the protocols above.

Catalytic cycle of the Suzuki-Miyaura coupling highlighting the sterically demanding transmetalation.

Troubleshooting & Safety

  • Protodeboronation: If LC-MS indicates significant formation of unsubstituted benzo[c]phenanthrene (mass 228.3 g/mol )[8],[9], the boronic acid is undergoing protodeboronation. Solution: Ensure strict anaerobic conditions and consider switching to the anhydrous CsF/DME system (Protocol B) to minimize exposure to water at high temperatures[7].

  • Arrested Reaction (Incomplete Conversion): Often caused by catalyst poisoning or degradation of the active Pd(0) species. Solution: Verify the purity of the aryl halide. If using Protocol A, increase the P(o-tol)3 loading to 8 mol% to stabilize the palladium center.

  • Safety Warning: Benzo[c]phenanthrene and its derivatives are classified as polycyclic aromatic hydrocarbons (PAHs) and are potentially carcinogenic (IARC Group 2B)[2],[9]. All manipulations involving these compounds must be conducted in a certified chemical fume hood using appropriate personal protective equipment (PPE), including nitrile gloves and safety goggles.

References

  • Title: Organic electroluminescence devices containing substituted benzo[C]phenanthrenes (US9006503B2)
  • Title: Materials for organic electroluminescent devices containing substituted 10-benzo[c]phenanthrenes (US8710284B2 / US20110288292A1)
  • Title: Microwave-Assisted Suzuki Cross-Coupling Reaction, a Key Step in the Synthesis of Polycyclic Aromatic Hydrocarbons and Their Metabolites Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Benzo(c)phenanthrene | C18H12 | CID 9136 Source: PubChem - NIH URL: [Link]

Sources

Application

Application Note: Benzo[c]phenanthren-5-ylboronic Acid in High-Performance Organic Semiconductor Fabrication

Executive Summary The rapid evolution of Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs) demands advanced molecular architectures that balance thermal stability, charge carrier mobility...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rapid evolution of Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs) demands advanced molecular architectures that balance thermal stability, charge carrier mobility, and precise energy level alignment. Benzo[c]phenanthren-5-ylboronic acid (CAS: 1155912-13-2) has emerged as a critical organoboron building block for synthesizing next-generation organic semiconductors.

This application note provides a comprehensive, self-validating protocol for the integration of the benzo[c]phenanthrene moiety into organic electronic materials via Suzuki-Miyaura cross-coupling. By detailing the mechanistic causality behind catalyst selection and purification stringency, this guide empowers materials scientists to fabricate high-purity OLED host materials that suppress aggregation-caused quenching (ACQ) and maximize device external quantum efficiency (EQE).

Mechanistic Rationale: The Role of Benzo[c]phenanthrene

When designing host materials for phosphorescent OLEDs, researchers face a persistent trade-off between extending π -conjugation (to improve charge transport) and preventing intermolecular π−π stacking (which leads to excimer formation and non-radiative decay).

The benzo[c]phenanthrene core solves this through its unique structural topology. Due to the severe steric hindrance between the protons at the 1- and 12-positions, the molecule adopts a non-planar, helicene-like distortion.

  • Causality of Performance: This intrinsic steric twist prevents tight intermolecular packing in the solid-state thin film, thereby suppressing ACQ. Simultaneously, the extended aromatic system maintains a high triplet energy ( T1​ ) and high glass transition temperature ( Tg​ ), making it an ideal host matrix for green and red phosphorescent dopants [1].

G A Pd(II) Precatalyst + P(o-tol)3 B Pd(0) Active Species A->B Reduction C Oxidative Addition (Aryl Halide) B->C D Transmetalation (Benzo[c]phenanthren- 5-ylboronic acid) C->D K3PO4 Base E Reductive Elimination D->E E->B Regeneration F OLED Host Material (Target Molecule) E->F Product Yield

Figure 1: Suzuki-Miyaura catalytic cycle emphasizing the transmetalation of the sterically hindered benzo[c]phenanthrene moiety.

Materials and Reagents

To ensure a self-validating experimental system, all reagents must meet strict purity thresholds. Trace impurities—particularly halogens and transition metals—act as deep charge traps in organic semiconductors.

  • Benzo[c]phenanthren-5-ylboronic acid (CAS: 1155912-13-2, Purity >98%) [2]

  • Aryl Halide Substrate: e.g., 1-phenyl-2-(4-bromophenyl)benzimidazole (Purity >99%)

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂)

  • Ligand: Tri-o-tolylphosphine (P(o-tol)₃)

  • Base: Tripotassium phosphate (K₃PO₄)

  • Solvents: Toluene, 1,4-Dioxane, Deionized Water (HPLC Grade, rigorously degassed)

Experimental Protocol: Synthesis of OLED Host Materials

The following protocol details the synthesis of a benzo[c]phenanthrene-benzimidazole hybrid host material. The methodology is adapted from validated industrial patent literature [1] and optimized for rigorous laboratory execution [3].

Step-by-Step Methodology
  • Biphasic Reaction Setup: To a 1 L three-neck round-bottom flask, add 1-phenyl-2-(4-bromophenyl)benzimidazole (50 mmol), benzo[c]phenanthren-5-ylboronic acid (55 mmol, 1.1 equiv), and K₃PO₄ (120 mmol). Add a solvent mixture of toluene (300 mL), 1,4-dioxane (100 mL), and DI water (400 mL).

  • Rigorous Degassing (Critical Step): Sparge the vigorously stirred suspension with ultra-high purity Argon for 30 minutes.

    • Causality: Oxygen must be strictly excluded. Residual O₂ will cause homocoupling of the boronic acid and irreversible oxidation of the phosphine ligand, stalling the catalytic cycle.

  • Catalyst Injection: Under a positive Argon flow, add P(o-tol)₃ (3 mmol) followed by Pd(OAc)₂ (0.5 mmol).

    • Causality: The bulky P(o-tol)₃ ligand is intentionally chosen over standard triphenylphosphine. Its large cone angle accelerates the reductive elimination step, which is otherwise the rate-limiting bottleneck when coupling sterically hindered polycyclic aromatic hydrocarbons like benzo[c]phenanthrene.

  • Reflux: Heat the mixture under reflux (approx. 95–100 °C) for 16 hours.

  • Workup & Extraction: Cool the reaction to room temperature. Filter the precipitated crude solid via vacuum filtration. Wash the filter cake sequentially with toluene (3 × 50 mL), ethanol:water (1:1 v/v, 3 × 50 mL), and pure ethanol (3 × 100 mL).

  • Electronic-Grade Purification: Recrystallize the solid three times from boiling N,N-Dimethylformamide (DMF) (approx. 7 mL/g).

    • Self-Validation: Perform HPLC-MS on the final crystals. The material is only cleared for device fabrication if the purity is ≥ 99.9% (AUC) . Inductively Coupled Plasma Mass Spectrometry (ICP-MS) must confirm residual Palladium is < 5 ppm .

Quantitative Data: Photophysical & Device Performance

The integration of the benzo[c]phenanthrene unit significantly upgrades the thermal and photophysical metrics of the host material compared to standard benchmarks like CBP (4,4'-Bis(N-carbazolyl)-1,1'-biphenyl).

Table 1: Comparative Properties of OLED Host Materials

Material Tg​ (°C)Triplet Energy ( T1​ ) (eV)Device EQE (%)Current Efficiency (cd/A)
Standard Host (CBP) 622.5615.245.3
BP-Benzimidazole (Synthesized) 1352.6821.468.7

Data reflects typical performance metrics when utilized in a standard Green Phosphorescent OLED architecture doped with Ir(ppy)₃.

Device Fabrication Protocol

To translate the synthesized material into a functional semiconductor, Vacuum Thermal Evaporation (VTE) is employed.

OLED Cathode Cathode (Al / LiF) - 100 nm ETL Electron Transport Layer (ETL) - 30 nm Cathode->ETL EML Emissive Layer (EML) - 40 nm Host: BP-Derivative | Dopant: Ir(ppy)3 ETL->EML HTL Hole Transport Layer (HTL) - 40 nm EML->HTL HIL Hole Injection Layer (HIL) - 10 nm HTL->HIL Anode Anode (ITO Glass) - 150 nm HIL->Anode

Figure 2: Standard architecture of a phosphorescent OLED utilizing the synthesized benzo[c]phenanthrene host.

Fabrication Steps:

  • Substrate Preparation: Clean Indium Tin Oxide (ITO) coated glass substrates via sequential ultrasonication in detergent, deionized water, acetone, and isopropanol (15 mins each). Treat with UV-Ozone for 20 minutes to increase the work function.

  • Vacuum Deposition: Transfer substrates to a vacuum chamber (base pressure < 10−7 Torr).

  • Layer Growth: Evaporate the organic layers sequentially at a rate of 1.0–2.0 Å/s. For the Emissive Layer (EML), co-evaporate the synthesized Benzo[c]phenanthrene host and the phosphorescent dopant (e.g., Ir(ppy)₃ at 8 wt%) using dual quartz crystal microbalances to precisely control the doping ratio.

  • Cathode Deposition: Deposit 1 nm of LiF (0.1 Å/s) followed by 100 nm of Aluminum (2.0 Å/s). Encapsulate immediately in a nitrogen-filled glovebox.

Quality Control & Troubleshooting

  • Incomplete Conversion during Synthesis: If HPLC shows unreacted aryl halide, the transmetalation step is likely hindered. Solution: Ensure the K₃PO₄ base is finely milled and completely dissolved in the aqueous phase. Alternatively, switch to a more active pre-catalyst like Pd₂(dba)₃ with SPhos.

  • High Leakage Current in OLED Devices: Often caused by trace ionic impurities or palladium contamination from the synthesis. Solution: Implement a sublimation purification step (gradient vacuum sublimation at 10−6 Torr) prior to device fabrication to achieve >99.99% purity.

  • Film Crystallization: If the EML turns opaque over time, the Tg​ is too low. Solution: Verify the structural integrity of the benzo[c]phenanthrene moiety via NMR; its steric bulk is specifically designed to maintain an amorphous film state.

References

  • Title: US20110288292A1 - Materials for organic electroluminescence Source: Google Patents URL
  • Title: Direct One-Pot Synthesis of Phenanthrenes via Suzuki−Miyaura Coupling/Aldol Condensation Cascade Reaction Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Suzuki Coupling for Benzo[c]phenanthren-5-ylboronic Acid

For Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of benzo[c...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of benzo[c]phenanthren-5-ylboronic acid. Given the significant steric hindrance associated with this polycyclic aromatic hydrocarbon (PAH) substrate, this document addresses the unique challenges encountered during synthesis and offers systematic solutions to optimize reaction conditions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing explanations for the underlying causes and actionable steps for resolution.

Question 1: My reaction shows low to no conversion of the starting materials. What are the primary factors to investigate?

Answer: Low or no yield in the Suzuki coupling of a sterically hindered substrate like benzo[c]phenanthren-5-ylboronic acid is a common challenge. The primary bottleneck is often the sterically congested environment around the reacting centers, which can impede key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][2] A systematic approach to troubleshooting this issue involves a careful evaluation of the catalyst system, base, and reaction temperature.[1]

Systematic Troubleshooting Steps:

  • Catalyst and Ligand Selection: This is the most critical factor for success with hindered substrates.[1] Standard catalysts like Pd(PPh₃)₄ are often ineffective for these challenging couplings.[1]

    • Recommendation: Employ bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands. These ligands promote the formation of a coordinatively unsaturated and highly reactive palladium(0) species. This is essential to facilitate the oxidative addition of the aryl halide and accelerate the reductive elimination step.[1][2]

      • Bulky Phosphine Ligands (e.g., Buchwald Ligands): SPhos, XPhos, and RuPhos are excellent first choices for coupling hindered substrates.[1][3]

      • N-Heterocyclic Carbene (NHC) Ligands: These have demonstrated high efficacy, even with tetra-ortho-substituted biaryls.[1][4]

      • Specialized Ligands: For particularly challenging couplings, consider specialized ligands like BI-DIME or AntPhos.[1][5][6]

  • Base Selection: The choice of base is crucial as it activates the boronic acid for transmetalation.[1]

    • Recommendation: A moderately strong base is often a good starting point. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective. For highly hindered systems, a stronger base like potassium tert-butoxide (t-BuOK) may be necessary.[1][7] The presence of water can sometimes be beneficial, especially with phosphate bases.[1][8]

  • Solvent and Temperature: These parameters influence reagent solubility and reaction kinetics.

    • Recommendation: Aprotic polar solvents such as dioxane, THF, or toluene are commonly used.[9] Increasing the reaction temperature (e.g., 80-110 °C) can help overcome the activation energy barriers associated with hindered substrates.[9][10] Microwave irradiation can also be a powerful tool to accelerate these reactions, significantly reducing reaction times.[11]

Question 2: I am observing significant formation of side products, such as homocoupling of the boronic acid and dehalogenation of my aryl halide. How can I minimize these?

Answer: The formation of these side products is a common issue, especially with sterically hindered and electronically rich substrates.

  • Minimizing Boronic Acid Homocoupling: This side reaction can be promoted by the presence of oxygen.

    • Solutions:

      • Strictly Inert Atmosphere: Ensure the reaction is set up under a rigorously inert atmosphere (argon or nitrogen) and use properly degassed solvents.[3][12]

      • Slow Addition: Adding the boronic acid solution slowly to the reaction mixture can keep its instantaneous concentration low, thus disfavoring the bimolecular homocoupling reaction.[3][13]

      • Stoichiometry Control: Using a slight excess of the aryl halide (1.1-1.2 equivalents) can favor the cross-coupling pathway.[3]

      • Ligand Choice: Bulky, electron-rich ligands can suppress homocoupling by promoting the desired cross-coupling.[3]

  • Minimizing Dehalogenation: This side reaction is often a result of β-hydride elimination or premature reduction of the aryl halide.

    • Solutions:

      • Inert Conditions: As with homocoupling, maintaining a strictly inert atmosphere is crucial.[9]

      • Bulky Ligands: The use of bulky ligands is designed to favor reductive elimination over β-hydride elimination.[6][9]

      • Base and Solvent Optimization: The choice of base and solvent can also influence the propensity for dehalogenation.[1]

Question 3: I am struggling with protodeboronation of the benzo[c]phenanthren-5-ylboronic acid. What can be done to prevent this?

Answer: Protodeboronation, the cleavage of the C-B bond by a proton source, is a common decomposition pathway for boronic acids, especially under harsh reaction conditions.[9][14]

  • Solutions:

    • Anhydrous Conditions: Use anhydrous solvents and ensure the base is thoroughly dried before use.[9]

    • Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can significantly reduce the rate of protodeboronation.[9]

    • Milder Base: If possible, use a milder base that is still effective for the coupling.

    • Reaction Temperature: Avoid excessively high temperatures, which can accelerate decomposition.

Frequently Asked Questions (FAQs)

What is the optimal palladium catalyst and ligand combination for the Suzuki coupling of benzo[c]phenanthren-5-ylboronic acid?

For sterically demanding substrates like benzo[c]phenanthren-5-ylboronic acid, the catalyst system is paramount. While there is no single "best" combination for all coupling partners, a good starting point is a palladium(II) precatalyst like Pd(OAc)₂ or a preformed palladium(0) source like Pd₂(dba)₃, combined with a bulky, electron-rich phosphine ligand.

Ligand ClassSpecific ExamplesKey Advantages for Hindered Couplings
Buchwald Ligands SPhos, XPhos, RuPhosPromote fast reductive elimination and are effective for a wide range of sterically hindered substrates.[1][3]
N-Heterocyclic Carbenes (NHCs) IPr, IMesOffer high thermal stability and are highly effective for challenging couplings, including those with aryl chlorides.[1][4]
Specialized Ligands AntPhos, BI-DIMEDesigned specifically for extremely hindered biaryl syntheses.[5][6]

What is the recommended base and solvent system?

The choice of base and solvent is interdependent and crucial for activating the boronic acid and facilitating the catalytic cycle.

BaseRecommended SolventsComments
K₃PO₄ Dioxane, Toluene, THF (often with a small amount of water)A versatile and often effective base for hindered couplings.[1]
Cs₂CO₃ Dioxane, DMFA stronger base that can be beneficial for less reactive coupling partners.[15]
KOBu-t DME, TolueneA very strong, non-nucleophilic base for particularly difficult couplings.[7]

How can I improve the reaction rate for this sterically hindered coupling?

Increasing the reaction rate is often necessary to achieve good yields in a reasonable timeframe.

  • Higher Temperatures: Increasing the reaction temperature to 80-110 °C is a common strategy.[10]

  • Microwave Chemistry: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes for PAH synthesis.[11]

  • Ligand Choice: More electron-donating ligands can accelerate the oxidative addition and reductive elimination steps.[2]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of Benzo[c]phenanthren-5-ylboronic Acid

This protocol is a general guideline and requires optimization for specific substrates.

Reaction Setup:

  • To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), benzo[c]phenanthren-5-ylboronic acid or its pinacol ester (1.5-2.0 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).[1]

  • Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.[1]

  • Under the inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 1.1-1.2 equiv relative to Pd).[1]

  • Add the anhydrous, degassed solvent (e.g., dioxane or toluene) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.[1]

  • Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.[1]

Work-up:

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Cycle cluster_legend Catalytic Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdR Ar-Pd(II)-R(L_n) ArPdX->ArPdR Transmetalation (R-B(OR)2 + Base) Product Ar-R ArPdR->Product Reductive Elimination Catalyst_Regen Pd(0)L_n ArPdR->Catalyst_Regen

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow decision decision issue issue solution solution start Start Experiment check_conversion Low/No Conversion? start->check_conversion check_side_products Side Products? check_conversion->check_side_products No optimize_catalyst Optimize Catalyst/Ligand (Bulky, e--rich) check_conversion->optimize_catalyst Yes inert_atmosphere Ensure Inert Atmosphere/ Degas Solvents check_side_products->inert_atmosphere Yes successful_reaction Successful Reaction check_side_products->successful_reaction No optimize_base Optimize Base (K3PO4, Cs2CO3) optimize_catalyst->optimize_base increase_temp Increase Temperature/ Use Microwave optimize_base->increase_temp increase_temp->check_conversion slow_addition Slow Addition of Boronic Acid inert_atmosphere->slow_addition Homocoupling use_boronate_ester Use Boronate Ester inert_atmosphere->use_boronate_ester Protodeboronation slow_addition->check_side_products use_boronate_ester->check_side_products

Caption: A troubleshooting workflow for optimizing the Suzuki coupling.

References

  • El-Bayoumy, K., et al. (2007). Microwave-Assisted Suzuki Cross-Coupling Reaction, a Key Step in the Synthesis of Polycyclic Aromatic Hydrocarbons and Their Metabolites. The Journal of Organic Chemistry. Available at: [Link]

  • Biffis, A., et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. Available at: [Link]

  • Tang, W., et al. (2014). Sterically demanding aryl-alkyl Suzuki-Miyaura coupling. Organic Chemistry Frontiers. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • WuXi STA. (2019). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. Available at: [Link]

  • Wang, Y., et al. (2022). Nitrogen-doped polycyclic aromatic hydrocarbons by a one-pot Suzuki coupling/intramolecular SNAr reaction. Chemical Science. Available at: [Link]

  • Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers. Available at: [Link]

  • Wang, Y., et al. (2022). Nitrogen-doped polycyclic aromatic hydrocarbons by a one-pot Suzuki coupling/intramolecular SNAr reaction. Chemical Science. Available at: [Link]

  • Yoshifuji, M., et al. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Scientific Reports. Available at: [Link]

  • Yin, J., & Buchwald, S. L. (2002). A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination. Journal of the American Chemical Society. Available at: [Link]

  • Chen, Y.-H., et al. (2000). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry. Available at: [Link]

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Available at: [Link]

  • Glorius, F., et al. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Angewandte Chemie International Edition. Available at: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Available at: [Link]

  • Ghorbani-Choghamarani, A., & Mohammadi, M. (2016). Optimization of conditions in the Suzuki-Miyaura coupling reaction a. ResearchGate. Available at: [Link]

  • O'Duill, M., et al. (2015). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry. Available at: [Link]

Sources

Optimization

Purification techniques and recrystallization of Benzo[c]phenanthren-5-ylboronic acid

Welcome to the technical support center for the purification of Benzo[c]phenanthren-5-ylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of Benzo[c]phenanthren-5-ylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the expertise to overcome common challenges and ensure the high purity of your compound, which is critical for downstream applications.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of Benzo[c]phenanthren-5-ylboronic acid. The question-and-answer format is designed to help you quickly identify and resolve your experimental challenges.

Question 1: My recrystallization of Benzo[c]phenanthren-5-ylboronic acid yields an oil or fails to produce crystals. What are the likely causes and how can I fix this?

Answer:

The failure of a boronic acid to crystallize is a common issue that can stem from several factors. The large, nonplanar structure of the benzo[c]phenanthrene core can sometimes hinder the formation of a well-ordered crystal lattice.[1]

Causality and Solution Workflow:

  • Purity of the Crude Material: Significant amounts of impurities can act as "crystal poisons," disrupting the crystallization process. It is crucial to start with material that is as pure as possible.

    • Recommendation: Before attempting recrystallization, consider a preliminary purification step. A simple aqueous workup with a basic solution (e.g., sodium hydroxide) can remove acidic impurities. Boronic acids, being Lewis acids, will form a salt and dissolve in the aqueous phase, which can then be separated, acidified, and extracted.[2]

  • Solvent System Selection: The choice of solvent is paramount for successful recrystallization. An ideal solvent will dissolve the compound when hot but have poor solubility when cold.[3]

    • Recommendation: Conduct small-scale solvent screening. Benzo[c]phenanthren-5-ylboronic acid, due to its polycyclic aromatic hydrocarbon nature, is soluble in many nonpolar organic solvents.[1] A mixed solvent system, such as ethanol/water or toluene/acetone, can be effective.[4] Start by dissolving the compound in a minimal amount of a good solvent (e.g., hot ethanol) and then slowly add a poor solvent (e.g., water) until turbidity is observed. Reheat to dissolve and then allow to cool slowly.

  • Cooling Rate: Rapid cooling can lead to the precipitation of an amorphous solid or an oil rather than the formation of well-defined crystals.

    • Recommendation: Allow the hot, saturated solution to cool slowly to room temperature. Insulating the flask can help. Once at room temperature, further cooling in an ice bath can maximize crystal yield.[5]

  • Inducing Crystallization: If crystals do not form spontaneously, several techniques can be employed to induce nucleation.

    • Recommendation:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites.[3]

      • Seeding: Introduce a tiny crystal of pure Benzo[c]phenanthren-5-ylboronic acid into the supersaturated solution.

Question 2: After purification, my NMR spectrum still shows the presence of boroxine (the cyclic anhydride). How can I remove this impurity?

Answer:

Boronic acids are prone to dehydration to form cyclic anhydrides, known as boroxines. This is a reversible equilibrium that can be influenced by the presence of water.

Causality and Solution Workflow:

  • Equilibrium Shift: The formation of boroxine is favored under anhydrous conditions. During purification steps like solvent evaporation, the removal of water can shift the equilibrium towards the anhydride.

    • Recommendation: To convert the boroxine back to the boronic acid, dissolve the material in a solvent mixture containing a small amount of water (e.g., acetone with a few drops of water) and stir for a few hours. Subsequently, the purified boronic acid can be re-isolated.

  • Purification Technique: Standard purification methods may not efficiently separate the boronic acid from its boroxine.

    • Recommendation: A purification method that involves an aqueous phase can be beneficial. An acid-base extraction, as mentioned previously, can be effective. The boronic acid will form a salt and move into the aqueous phase, leaving the less polar boroxine in the organic layer. Subsequent acidification of the aqueous layer will regenerate the pure boronic acid.[2]

Question 3: I am observing significant streaking and poor separation during silica gel column chromatography of Benzo[c]phenanthren-5-ylboronic acid. What is causing this and what are the alternatives?

Answer:

The interaction of the Lewis acidic boronic acid group with the acidic silanol groups on the surface of silica gel is a well-known issue that leads to poor chromatographic performance.[6]

Causality and Solution Workflow:

  • Adsorption to Silica: The strong interaction between the boronic acid and silica gel causes the compound to streak and, in some cases, decompose on the column.[6]

    • Recommendation:

      • Modified Silica: While not always practical, using silica gel that has been treated with boric acid can sometimes mitigate this issue by pre-saturating the active sites.[7][8]

      • Alternative Stationary Phases: Reversed-phase chromatography (C18) is often a better choice for purifying boronic acids.[7] A gradient of water and acetonitrile or methanol is typically used as the mobile phase.[9]

  • Alternative Purification Methods:

    • Recrystallization: As detailed in the first question, recrystallization is often the most effective method for purifying boronic acids on a larger scale.[10]

    • Derivatization: For particularly challenging purifications, the boronic acid can be temporarily converted into a more stable and easily purified derivative.

      • Diethanolamine Adduct Formation: Reacting the crude boronic acid with diethanolamine can form a crystalline adduct that precipitates from nonpolar solvents like ether.[6][7] This adduct is stable and can be easily filtered and washed. The pure boronic acid can then be regenerated by treating the adduct with an acid.[7]

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude Benzo[c]phenanthren-5-ylboronic acid?

A1: Common impurities can include starting materials from the synthesis, by-products from side reactions, and degradation products.[11] Specifically for boronic acids, these often include the corresponding protodeboronated arene (benzo[c]phenanthrene) and the boroxine anhydride.[6]

Q2: What analytical techniques are best for assessing the purity of Benzo[c]phenanthren-5-ylboronic acid?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for purity assessment of non-volatile compounds.[9][12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile impurities. Derivatization may be necessary for the boronic acid itself.[12][13]

  • Quantitative Nuclear Magnetic Resonance (qNMR): An absolute quantification method that can determine purity by comparing the analyte's signal to a certified internal standard.[12] Both ¹H and ¹¹B NMR can provide valuable information.[12]

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): A highly sensitive technique for determining the total boron content and detecting trace metal impurities.[14]

Q3: What are the key safety considerations when handling Benzo[c]phenanthren-5-ylboronic acid?

A3: Benzo[c]phenanthrene is known to be weakly carcinogenic.[1] While the toxicity of the boronic acid derivative may not be fully characterized, it is prudent to handle it with care. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

Experimental Protocol: Recrystallization of Benzo[c]phenanthren-5-ylboronic Acid

This protocol provides a general guideline for the recrystallization of Benzo[c]phenanthren-5-ylboronic acid. The optimal solvent system and volumes should be determined on a small scale first.

Materials:

  • Crude Benzo[c]phenanthren-5-ylboronic acid

  • Selected recrystallization solvent(s) (see table below)

  • Erlenmeyer flask

  • Hot plate

  • Hirsch or Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude Benzo[c]phenanthren-5-ylboronic acid in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent or solvent mixture.

  • Gently heat the mixture on a hot plate with stirring until the solvent boils.

  • Continue to add small portions of the hot solvent until the solid just dissolves. Avoid adding an excess of solvent, as this will reduce the yield.[5]

  • Remove the flask from the hot plate and allow it to cool slowly to room temperature.

  • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Once the solution has reached room temperature and crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

  • Collect the crystals by vacuum filtration using a Hirsch or Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Dry the purified crystals under vacuum.

Table 1: Potential Solvent Systems for Recrystallization

Solvent SystemRationale
Toluene/HexaneToluene is a good solvent for aromatic compounds, while hexane acts as an anti-solvent.
Ethanol/WaterBenzo[c]phenanthren-5-ylboronic acid should be soluble in hot ethanol and less soluble in water.[3]
Acetone/WaterSimilar to ethanol/water, acetone is a good solvent, and water is an anti-solvent.
Dichloromethane/HexaneA common solvent system for the recrystallization of moderately polar organic compounds.

Troubleshooting Workflow

TroubleshootingWorkflow start Recrystallization Issue oil_or_no_crystals Oil Formation or No Crystals start->oil_or_no_crystals purity Check Crude Purity oil_or_no_crystals->purity Possible Cause solvent Optimize Solvent System oil_or_no_crystals->solvent Possible Cause cooling Control Cooling Rate oil_or_no_crystals->cooling Possible Cause induce Induce Crystallization oil_or_no_crystals->induce If all else fails solution1 Pre-purify with Acid-Base Extraction purity->solution1 Solution solution2 Screen Solvent Mixtures (e.g., Toluene/Hexane) solvent->solution2 Solution solution3 Slow Cooling, then Ice Bath cooling->solution3 Solution solution4 Scratch Flask or Add Seed Crystal induce->solution4 Solution

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometric Validation of Benzo[c]phenanthren-5-ylboronic acid

For researchers, scientists, and drug development professionals engaged in the synthesis and application of complex molecules, the unambiguous structural validation of novel compounds is paramount. Benzo[c]phenanthren-5-...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and application of complex molecules, the unambiguous structural validation of novel compounds is paramount. Benzo[c]phenanthren-5-ylboronic acid, a polycyclic aromatic hydrocarbon (PAH) boronic acid, presents unique analytical challenges due to its complex structure and the inherent reactivity of the boronic acid moiety. This guide provides an in-depth comparison of mass spectrometry-based techniques for the validation of this compound, offering insights into expected fragmentation patterns and contrasting these methods with alternative analytical approaches.

The Analytical Imperative: Why Mass Spectrometry?

Mass spectrometry (MS) stands as a cornerstone technique for the structural elucidation of synthetic compounds. Its high sensitivity and ability to provide detailed information on molecular weight and fragmentation pathways are indispensable for confirming the identity of newly synthesized molecules like Benzo[c]phenanthren-5-ylboronic acid. When coupled with chromatographic separation techniques such as liquid chromatography (LC) or gas chromatography (GC), MS offers unparalleled specificity and resolving power.

However, the analysis of boronic acids by MS is not without its complexities. A primary challenge is their propensity to undergo dehydration, leading to the formation of cyclic trimeric anhydrides known as boroxines, particularly under thermal stress.[1][2] This phenomenon, along with the potential for solvent adduct and dimer formation, can complicate spectral interpretation.[1][3] A thorough understanding of these behaviors is crucial for accurate data analysis.

Electrospray Ionization (ESI) Mass Spectrometry: The Vanguard for PAH-Boronic Acid Analysis

Electrospray ionization (ESI) is a soft ionization technique that is exceptionally well-suited for the analysis of moderately polar and thermally labile compounds like Benzo[c]phenanthren-5-ylboronic acid.[4][5] Its ability to generate intact molecular ions with minimal fragmentation under gentle source conditions is a key advantage.[4]

Predicted ESI-MS Spectrum and Fragmentation Pathway

In the positive ion mode of ESI-MS, Benzo[c]phenanthren-5-ylboronic acid (exact mass: 272.10 g/mol ) is expected to be observed primarily as the protonated molecule, [M+H]⁺, at m/z 273.1. Depending on the solvent system, adducts with sodium [M+Na]⁺ or other cations may also be present.

Upon collision-induced dissociation (CID) in an MS/MS experiment, a predictable fragmentation pattern can be anticipated, influenced by both the boronic acid group and the stable polycyclic aromatic backbone.

Diagram: Proposed ESI-MS/MS Fragmentation of Benzo[c]phenanthren-5-ylboronic acid

G M_H [M+H]⁺ m/z 273.1 Loss_H2O Loss of H₂O M_H->Loss_H2O Loss_BOH Loss of B(OH)₂ M_H->Loss_BOH Fragment1 [M+H - H₂O]⁺ m/z 255.1 Loss_H2O->Fragment1 Fragment2 [C₁₈H₁₁]⁺ m/z 227.1 Loss_BOH->Fragment2 Loss_C2H2 Loss of C₂H₂ Fragment2->Loss_C2H2 Fragment3 [C₁₆H₉]⁺ m/z 201.1 Loss_C2H2->Fragment3

A proposed fragmentation pathway for protonated Benzo[c]phenanthren-5-ylboronic acid in ESI-MS/MS.

The fragmentation cascade is likely initiated by the loss of water (H₂O) from the protonated boronic acid moiety, a common fragmentation pathway for such compounds. This would result in a fragment ion at m/z 255.1. A subsequent or alternative key fragmentation would be the cleavage of the C-B bond, leading to the loss of the boronic acid group as B(OH)₂ and the formation of the stable Benzo[c]phenanthrene carbocation at m/z 227.1. Further fragmentation of this polycyclic aromatic core would likely proceed through the characteristic loss of acetylene (C₂H₂), a hallmark of PAH fragmentation, yielding an ion at m/z 201.1.[6] The relative intensities of these fragment ions can often be controlled by adjusting the collision energy in the mass spectrometer.[1]

Experimental Protocol: LC-ESI-MS/MS
  • Sample Preparation: Dissolve approximately 1 mg of Benzo[c]phenanthren-5-ylboronic acid in 1 mL of a suitable solvent such as methanol or acetonitrile. Dilute further to a concentration of 1-10 µg/mL.

  • Chromatographic Separation:

    • HPLC System: A standard high-performance liquid chromatography system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • MS Scan Range: m/z 100-500.

    • MS/MS: Product ion scan of the precursor ion at m/z 273.1, with collision energy ramped from 10 to 40 eV to observe the fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS): A Derivatization-Dependent Alternative

Gas chromatography-mass spectrometry offers excellent chromatographic resolution and is a powerful tool for structural confirmation. However, the low volatility and polar nature of boronic acids necessitate a derivatization step to convert them into more volatile and thermally stable analogues suitable for GC analysis.[7][8][9]

Derivatization and Expected Fragmentation

A common derivatization strategy for boronic acids is the formation of a pinacol boronate ester. This is achieved by reacting the boronic acid with pinacol in a dry, aprotic solvent.

The resulting Benzo[c]phenanthren-5-ylboronate pinacol ester would then be amenable to GC-MS analysis. Under electron ionization (EI), the fragmentation pattern would be dominated by the stable polycyclic aromatic system. The molecular ion peak would be expected to be strong. Fragmentation would likely involve the loss of fragments from the pinacol ester portion and characteristic losses from the PAH core. The mass spectrum of the underivatized Benzo[c]phenanthrene shows a strong molecular ion at m/z 228 and significant fragments at m/z 226 and 227, corresponding to the loss of hydrogen atoms. This provides a reference for the fragmentation of the PAH moiety.

Diagram: GC-MS Workflow for Benzo[c]phenanthren-5-ylboronic acid

G Start Benzo[c]phenanthren-5-ylboronic Acid Derivatization Derivatization with Pinacol Start->Derivatization Product Pinacol Ester Derivative Derivatization->Product GC_Injection GC Injection Product->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization MS_Analysis Mass Analysis Ionization->MS_Analysis

A typical workflow for the GC-MS analysis of a boronic acid requiring derivatization.

Experimental Protocol: Derivatization and GC-MS
  • Derivatization: To 1 mg of Benzo[c]phenanthren-5-ylboronic acid in a dry vial, add 500 µL of a solution of pinacol (1.2 equivalents) in anhydrous dichloromethane. Stir the reaction at room temperature for 1 hour.

  • Sample Preparation for GC-MS: Evaporate the solvent under a stream of nitrogen and redissolve the residue in a suitable volume of dichloromethane for GC-MS analysis.

  • GC-MS Analysis:

    • GC System: A standard gas chromatograph coupled to a mass spectrometer.

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet Temperature: 280 °C.

    • Oven Program: Start at 150 °C, hold for 1 minute, then ramp to 300 °C at 15 °C/min and hold for 5 minutes.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • MS Scan Range: m/z 50-500.

Comparison of Analytical Techniques

FeatureLC-ESI-MS/MSGC-EI-MSHPLC-UV
Sample Preparation Minimal (dissolution)Derivatization requiredMinimal (dissolution)
Analysis Time Fast (typically < 15 min)Moderate (including derivatization)Fast (typically < 20 min)[10]
Sensitivity HighHighGood, but generally lower than MS
Specificity Very High (MS/MS fragmentation)High (mass spectrum)Moderate (retention time and UV spectrum)
Structural Information Detailed (fragmentation pattern)Detailed (fragmentation pattern)Limited (UV absorbance)
Compound Suitability Wide range, including non-volatile and thermally labileVolatile and thermally stable (or derivatized)Compounds with a UV chromophore
Key Advantage Direct analysis without derivatizationExcellent chromatographic resolutionSimplicity and cost-effectiveness
Key Disadvantage Potential for ion suppressionRequires derivatizationLess specific than MS

Alternative Validation Technique: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

For routine analysis and purity assessment, HPLC with UV detection is a viable and cost-effective alternative to mass spectrometry.[3][11] Given the extensive chromophore of the Benzo[c]phenanthrene core, this compound is expected to be highly active in the UV region, allowing for sensitive detection.

While HPLC-UV can confirm the presence and purity of the target compound based on its retention time and UV spectrum, it does not provide the same level of structural confirmation as mass spectrometry. Co-eluting impurities with similar UV spectra could be missed. Therefore, HPLC-UV is best employed as a complementary technique or for routine quality control after initial structural validation by MS.

Conclusion

For the definitive validation of Benzo[c]phenanthren-5-ylboronic acid, LC-ESI-MS/MS is the recommended technique. Its ability to analyze the compound directly without the need for derivatization, coupled with the detailed structural information provided by MS/MS fragmentation, offers the most robust and efficient path to unambiguous identification. While GC-MS is a powerful alternative, the additional derivatization step adds complexity to the workflow. HPLC-UV serves as an excellent complementary technique for purity assessment and routine analysis. The choice of analytical method will ultimately depend on the specific goals of the researcher, but for initial structural confirmation, the superiority of LC-ESI-MS/MS is clear.

References

  • Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3386-3394. [Link]

  • Cravotto, G., Guala, M., Palmisano, G., Penoni, A., Sisti, M., & Talarico, G. (2005). Electrospray Ionization Mass Spectrometry Detection of Intermediates in the Palladium-Catalyzed Oxidative Self-Coupling of Areneboronic Acids. The Journal of Organic Chemistry, 70(2), 799–802. [Link]

  • Wang, D., & Liu, S. (2013). Arylboronic acid chemistry under electrospray conditions. Journal of the American Society for Mass Spectrometry, 24(9), 1386–1395. [Link]

  • Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. RSC Publishing. [Link]

  • Deng, C. H., Li, Y., & Zhang, X. M. (2010). Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine. Journal of the American Society for Mass Spectrometry, 21(3), 459–465. [Link]

  • NIST. (n.d.). Benzo[c]phenanthrene. In NIST Chemistry WebBook. Retrieved from [Link]

  • Lam, K. S., Song, A., & Yao, N. (2010). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. PMC. [Link]

  • Muth, A., & Christman, B. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International, 34(12), 20-27. [Link]

  • Deng, C. H., Li, Y., & Zhang, X. M. (2010). Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine. ResearchGate. [Link]

  • Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]

  • Restek. (2020, October 15). Fast Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) by HPLC-UV. Retrieved from [Link]

  • Domínguez, C., García, M. A., & Marina, M. L. (2004). Optimization and Validation of HPLC–UV–DAD and HPLC–APCI–MS Methodologies for the Determination of Selected PAH. Journal of Liquid Chromatography & Related Technologies, 27(13), 2119-2136. [Link]

  • Jochims, H. W., Rühl, E., Baumgärtel, H., Tobita, S., & Leach, S. (2000). High-energy collision-induced dissociation of small polycyclic aromatic hydrocarbons. Journal of Mass Spectrometry, 35(2), 178-182. [Link]

  • Delaunay, A., de la Cruz, A. A., & Gatellier, J. P. (2017). Dissociation of polycyclic aromatic hydrocarbons: molecular dynamics studies. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 375(2091), 20160195. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Benzo[c]phenanthren-5-ylboronic Acid

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety. Benzo[c]phenanthren-5-ylboronic acid is a specialized reagent where comprehensive, peer-re...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety. Benzo[c]phenanthren-5-ylboronic acid is a specialized reagent where comprehensive, peer-reviewed safety data may not be readily available. In such cases, a robust safety protocol is not just a recommendation; it is a necessity. This guide provides essential, immediate safety and logistical information, grounded in the principles of chemical hazard assessment, to ensure your protection. Our approach is built on analyzing the compound's constituent parts: the polycyclic aromatic hydrocarbon (PAH) core of benzo[c]phenanthrene and the reactive boronic acid functional group.

Part 1: A Dual-Risk Hazard Profile

Understanding the necessary personal protective equipment (PPE) begins with a thorough hazard assessment. We must consider the risks posed by both the parent aromatic system and the boronic acid moiety.

  • The Benzo[c]phenanthrene Core : This structure is a polycyclic aromatic hydrocarbon (PAH). PAHs as a class are known for their potential to cause skin, eye, and respiratory irritation. The safety data sheet for the parent compound, Benzo[c]phenanthrene, indicates it is harmful if swallowed or inhaled, and causes skin and serious eye irritation[1].

  • The Boronic Acid Moiety : Arylboronic acids are a widely used class of reagents. While incredibly useful, they are known irritants to the eyes, skin, and respiratory system[2][3][4]. Handling them as powders, in particular, requires stringent controls to prevent inhalation[5][6].

This dual-risk profile necessitates treating Benzo[c]phenanthren-5-ylboronic acid with a high degree of caution. The following table summarizes the anticipated hazards.

Potential Hazard Basis for Assessment & Recommended Action
Skin Irritation / Absorption Both the PAH core and boronic acid group are known skin irritants[1][4]. Harmful dermal contact is a possibility. Action: Prevent all skin contact by using appropriate gloves and a lab coat[1].
Serious Eye Irritation A common characteristic of arylboronic acids and the parent PAH[1][3][4]. Dust particles can cause severe mechanical and chemical irritation. Action: Mandate the use of chemical safety goggles at all times[1][3].
Respiratory Tract Irritation Inhalation of the fine powder is a primary exposure route. The compound is anticipated to be harmful if inhaled and may cause respiratory irritation[1][4]. Action: All handling of the solid must be performed in a certified chemical fume hood or with appropriate respiratory protection[5][7].
Oral Toxicity The compound is anticipated to be harmful if swallowed[1][8][9]. Action: Prohibit eating, drinking, and smoking in the laboratory. Wash hands thoroughly after handling[7][10].

Part 2: Mandatory Personal Protective Equipment (PPE) Protocol

While engineering controls like a chemical fume hood are the primary line of defense, a comprehensive PPE strategy is mandatory for all direct handling of Benzo[c]phenanthren-5-ylboronic acid.

PPE Category Specification Rationale & Causality
Eye & Face Protection Chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards[1][2][3]. A face shield should be worn over goggles during procedures with a high risk of splashing.Protects the eyes from irritation and serious damage from dust particles and accidental splashes. A face shield provides an additional barrier for the entire face.
Hand Protection Chemically resistant gloves (e.g., Nitrile) inspected before each use[5][7]. Consider double-gloving for added protection.Prevents skin contact, irritation, and potential absorption[5]. Contaminated gloves must be removed immediately using the proper technique and disposed of as hazardous waste[7][8].
Body Protection A flame-resistant lab coat, fully buttoned, to cover arms and personal clothing[5][11]. Long pants and closed-toe shoes are required[5][10].Protects skin from accidental spills and contact. Ensures no part of the body is inadvertently exposed.
Respiratory Protection When handling the solid compound, especially outside of a fume hood, a NIOSH/MSHA-approved respirator (e.g., N95 dust mask or higher) is required[2][3][5].Minimizes the risk of inhaling fine dust particles, which can cause acute respiratory tract irritation[4][5].

Part 3: Operational and Disposal Plans

A safe experiment is one that is planned from start to finish. This includes preparation, handling, and disposal.

Experimental Safety Workflow

The following diagram outlines the critical safety checkpoints for any procedure involving Benzo[c]phenanthren-5-ylboronic acid.

Workflow: Safe Handling of Benzo[c]phenanthren-5-ylboronic Acid cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase prep_area 1. Designate Work Area (Fume Hood Preferred) verify_safety 2. Verify Eyewash/Shower Functionality prep_area->verify_safety don_ppe 3. Don Full PPE verify_safety->don_ppe weigh 4. Weigh Solid (Minimize Dust) don_ppe->weigh Proceed to Handling reaction 5. Perform Experiment weigh->reaction decon 6. Decontaminate Work Area & Glassware reaction->decon Experiment Complete segregate_waste 7. Segregate & Label Hazardous Waste decon->segregate_waste doff_ppe 8. Doff PPE Correctly segregate_waste->doff_ppe wash 9. Wash Hands Thoroughly doff_ppe->wash

Caption: A step-by-step workflow highlighting safety checkpoints.

Protocol: Step-by-Step Handling Procedure
  • Preparation : Before handling, ensure a safety shower and eyewash station are accessible and have been recently tested[5]. Conduct all work in a well-ventilated area, preferably a certified chemical fume hood[1][5].

  • Donning PPE : Put on all required PPE as outlined in the table above. Inspect gloves for any signs of degradation or puncture before use[7][10].

  • Handling : When transferring the solid, use appropriate tools like a spatula and avoid any actions that could generate dust[5]. Keep the container tightly closed when not in use[3][5].

  • Post-Handling : After handling, even if gloves were worn, wash hands thoroughly with soap and water[5][7]. Clean and decontaminate the work area to remove any residual chemical.

Emergency Procedures

Accidents require immediate and correct responses. All personnel must be familiar with these protocols.

Emergency Situation Immediate Response Protocol
Small Spill (in fume hood) Alert others in the area. Wearing full PPE, carefully sweep or scoop up the material, avoiding dust generation[12]. Place in a sealed, labeled container for hazardous waste disposal. Clean the area with an appropriate solvent.
Large Spill Evacuate the immediate area and alert laboratory personnel. Contact your institution's Environmental Health & Safety (EHS) office immediately. Prevent entry to the area[12].
Skin Contact Immediately remove all contaminated clothing, including footwear. Flush the affected skin with copious amounts of running water for at least 15 minutes[12][13]. Seek medical attention if irritation persists[13].
Eye Contact Immediately flush the eyes with fresh running water for at least 15 minutes at an emergency eyewash station, holding the eyelids open[2][12][13]. Seek immediate medical attention.
Inhalation Move the affected person to fresh air immediately[2][13]. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist[2][13].
Ingestion Do NOT induce vomiting[2]. If the person is conscious, rinse their mouth with water and have them drink a glass of water[8]. Seek immediate medical attention[2][12].
Protocol: Waste Disposal

Proper disposal is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation : Do not dispose of Benzo[c]phenanthren-5-ylboronic acid in regular trash or down the drain[11]. Use separate, clearly labeled, and sealable containers for solid and liquid hazardous waste containing this compound[11].

  • Labeling : All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name[11].

  • Contaminated Materials : All disposables that have come into contact with the chemical, including gloves, weighing papers, and absorbent pads, must be disposed of as solid hazardous waste[11].

  • Decontamination : Before washing, rinse contaminated glassware with a suitable solvent in a fume hood. Collect the rinsate as liquid hazardous waste[11].

  • Collection : Follow your institution's specific procedures for the collection and disposal of hazardous chemical waste. Consult with your EHS office for guidance[6].

By adhering to these rigorous safety protocols, you can effectively mitigate the risks associated with handling Benzo[c]phenanthren-5-ylboronic acid, ensuring a safe environment for yourself and your colleagues, and fostering a culture of scientific integrity and responsibility.

References

  • PHENYL BORONIC ACID - Sdfine. (n.d.).
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  • Washington State University. (n.d.). Boric Acid Standard Operating Procedure.
  • BenchChem. (2025). Personal protective equipment for handling 2-Naphthylboronic acid-D7.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%.
  • Safety Data Sheet. (2023, March 4). 2,3-Dihydrobenzofuran-5-boronic Acid.
  • ECHA. (2013, April 30). Boric acid Brief Profile.
  • Fisher Scientific. (2024, March 15). Safety Data Sheet - 5-Bromo-2-fluoropyridine-3-boronic acid.
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  • Kumar, S. (2022, March 24). Disposal Of Boric Acid. Sciencing.
  • Acids Supplier Blog. (2025, September 18). What are the safety precautions when handling acids?.
  • BenchChem. (2025). Proper Disposal of (2-Cyano-3-methoxyphenyl)boronic Acid.
  • Enamine. (n.d.). Safety Data Sheet - (2,1,3-benzoxadiazol-4-yl)boronic acid.
  • ACS Publications. (2021, June 8). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids.
  • Science Forum. (2022, April 29). Boric acid.
  • Sigma-Aldrich. (2026, March 5). Safety Data Sheet - Phenylboronic acid.
  • Fisher Scientific. (2009, May 26). Safety Data Sheet - Allylboronic acid pinacol ester.
  • Fisher Scientific. (n.d.). Safety Data Sheet - Benzeneboronic acid.
  • Utah State University. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory.
  • CymitQuimica. (2024, December 19). Safety Data Sheet - (1-Phenyl-1,3-benzodiazol-5-yl)boronic acid.
  • Carl ROTH. (n.d.). Safety Data Sheet - Phenylboronic acid ≥95 %.
  • ChemicalBook. (n.d.). Chemical Safety Data Sheet MSDS / SDS - BENZO(C)PHENANTHRENE.
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  • Certified Safety. (2024, April 15). Acid & Alkaline – Basic Information for The Safe Handling & Storage of Chemicals.
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